molecular formula C12H26O5 B15165627 Acetic acid--(2R)-6,6-diethoxyhexan-2-ol (1/1) CAS No. 194795-82-9

Acetic acid--(2R)-6,6-diethoxyhexan-2-ol (1/1)

Cat. No.: B15165627
CAS No.: 194795-82-9
M. Wt: 250.33 g/mol
InChI Key: UNZVGRWZFHOLGD-SBSPUUFOSA-N
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Description

Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) is a chemical compound that combines acetic acid with a chiral alcohol, (2R)-6,6-diethoxyhexan-2-ol, in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) typically involves the esterification of acetic acid with (2R)-6,6-diethoxyhexan-2-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The ester group can be reduced to yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major products include ketones or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed to release acetic acid and (2R)-6,6-diethoxyhexan-2-ol. The alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid–(2S)-6,6-diethoxyhexan-2-ol (1/1): The enantiomer of the compound with the (2S) configuration.

    Acetic acid–(2R)-6,6-dimethoxyhexan-2-ol (1/1): A similar compound with methoxy groups instead of ethoxy groups.

Uniqueness

Acetic acid–(2R)-6,6-diethoxyhexan-2-ol (1/1) is unique due to its specific chiral configuration and the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and developing chiral drugs.

Properties

CAS No.

194795-82-9

Molecular Formula

C12H26O5

Molecular Weight

250.33 g/mol

IUPAC Name

acetic acid;(2R)-6,6-diethoxyhexan-2-ol

InChI

InChI=1S/C10H22O3.C2H4O2/c1-4-12-10(13-5-2)8-6-7-9(3)11;1-2(3)4/h9-11H,4-8H2,1-3H3;1H3,(H,3,4)/t9-;/m1./s1

InChI Key

UNZVGRWZFHOLGD-SBSPUUFOSA-N

Isomeric SMILES

CCOC(CCC[C@@H](C)O)OCC.CC(=O)O

Canonical SMILES

CCOC(CCCC(C)O)OCC.CC(=O)O

Origin of Product

United States

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